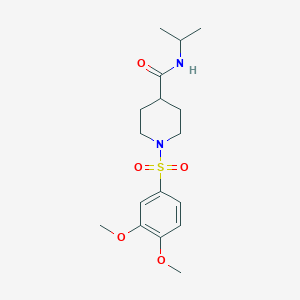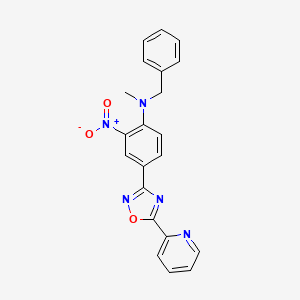
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for use in a variety of research fields.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, studies have shown that this compound has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death. Additionally, studies have shown that this compound has anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is its high yield synthesis method, making it an efficient compound for use in lab experiments. Additionally, this compound has potent anti-cancer and neuroprotective properties, making it a promising candidate for use in cancer and neurodegenerative disease research. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline. One potential area of research is in the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer and neurodegenerative disease research. Finally, studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical settings.
Synthesis Methods
The synthesis of N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline involves several steps. The first step is the synthesis of 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with N-benzyl-N-methyl-4-aminobenzene to yield the desired product. The yield of this synthesis method is high, making it an efficient method for producing N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline.
Scientific Research Applications
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been studied for its potential applications in several research fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties, making it a potential candidate for use in cancer therapy. Additionally, N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has also been studied for its potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound has neuroprotective properties, making it a potential candidate for use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-benzyl-N-methyl-2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-25(14-15-7-3-2-4-8-15)18-11-10-16(13-19(18)26(27)28)20-23-21(29-24-20)17-9-5-6-12-22-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZWGNKWFHGTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

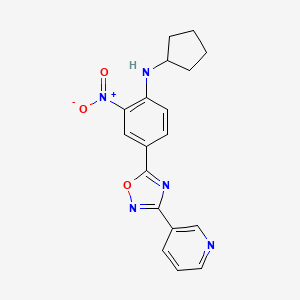
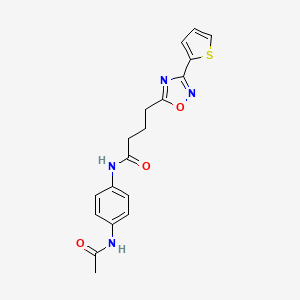
![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
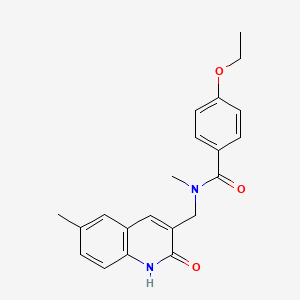
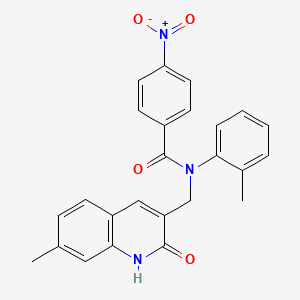
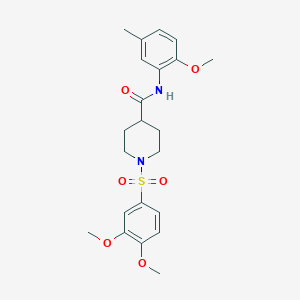

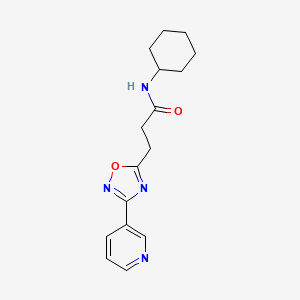
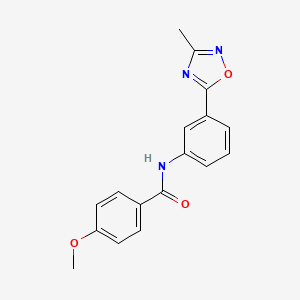
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7719081.png)
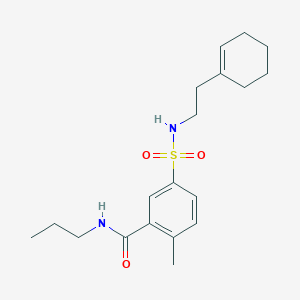
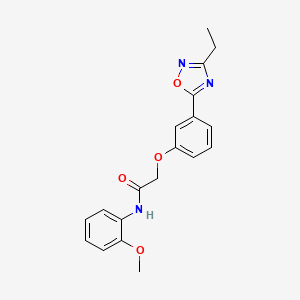
![4-(tert-butyl)-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719116.png)
